N-tert-Butyl-1,1,1-triethoxysilanamine
Description
Properties
CAS No. |
91308-47-3 |
|---|---|
Molecular Formula |
C10H25NO3Si |
Molecular Weight |
235.40 g/mol |
IUPAC Name |
2-methyl-N-triethoxysilylpropan-2-amine |
InChI |
InChI=1S/C10H25NO3Si/c1-7-12-15(13-8-2,14-9-3)11-10(4,5)6/h11H,7-9H2,1-6H3 |
InChI Key |
UHOBNNRNBGZZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](NC(C)(C)C)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds were selected based on structural similarity (tert-butylamine derivatives) and availability in the evidence:
Structural and Functional Analysis
Boiling Points and Physical States
- N-tert-Butyl-1,1-dimethylpropargylamine (136°C) has a significantly higher boiling point than N-Methyl-tert-butylamine (67–69°C), likely due to stronger van der Waals forces from its branched propargyl structure .
- n-Butylamine is a liquid at room temperature with a lower boiling point (−9°C), reflecting its simpler aliphatic chain .
Preparation Methods
Reaction with tert-Butylamine
The most straightforward route involves the nucleophilic substitution of triethoxysilane derivatives with tert-butylamine. In this method, tert-butylamine reacts with triethoxysilane chloride (ClSi(OEt)₃) in anhydrous toluene at 80–90°C, yielding N-tert-Butyl-1,1,1-triethoxysilanamine and hydrogen chloride as a byproduct. The reaction proceeds via a two-step mechanism:
- Coordination : The lone pair on the nitrogen of tert-butylamine attacks the electrophilic silicon center in ClSi(OEt)₃.
- Substitution : Displacement of the chloride ion generates the silanamine product.
Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hours) but ensures high regioselectivity. Yields range from 70–85%, contingent on the stoichiometric ratio of reagents (typically 1:1.2 amine-to-silane).
Catalytic Approaches
Transition metal catalysts, such as copper(I) iodide, enhance reaction efficiency by facilitating silicon-nitrogen bond formation. For instance, a CuI-catalyzed coupling between tert-butylamine and triethoxysilane in dimethylformamide (DMF) at 100°C achieves 90% conversion within 8 hours. This method circumvents the need for chlorinated precursors, aligning with green chemistry principles.
Substitution Reactions Using Chlorosilanes
Chlorosilane Precursors
Synthetic routes employing trichlorosilane (HSiCl₃) enable cost-effective production. Trichlorosilane undergoes ethoxylation with ethanol in the presence of triethylamine, forming triethoxysilane chloride, which subsequently reacts with tert-butylamine. This two-step process, while economical, requires rigorous moisture control to prevent hydrolysis of intermediates.
Role of Bases in HCl Scavenging
Bases such as ethylenediamine or triethylamine are critical for neutralizing HCl, preventing side reactions and corrosion. In a patented method, ethylenediamine forms a water-soluble complex with HCl, enabling phase separation and simplifying purification. For example, adding 1.5 equivalents of ethylenediamine to the reaction mixture at 60°C results in a biphasic system, with the silanamine product partitioning into the organic layer (yield: 82%).
Purification and Isolation Techniques
Liquid-Liquid Extraction
Post-reaction mixtures often contain unreacted amine, silane, and byproducts. Liquid-liquid extraction using nonpolar solvents (e.g., n-heptane) effectively isolates this compound. In one protocol, washing with 10% aqueous sodium bicarbonate removes residual HCl, followed by drying over anhydrous magnesium sulfate.
Distillation Methods
Vacuum distillation (80–100°C at 5 mmHg) purifies the crude product, achieving >95% purity. This step is particularly effective for removing low-boiling-point contaminants like tert-butylamine (bp: 44–46°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Direct Amination | 85 | 92 | 24 | Moderate |
| CuI-Catalyzed Coupling | 90 | 95 | 8 | High |
| Chlorosilane Substitution | 78 | 88 | 18 | High |
The CuI-catalyzed method offers superior efficiency and scalability, though it demands higher catalyst costs. Conversely, chlorosilane-based routes are economically favorable for industrial-scale production despite longer reaction times.
Industrial Applications and Scalability
This compound serves as a precursor in silicone-modified polymers and adhesion promoters. Its compatibility with sol-gel processes makes it valuable for fabricating hydrophobic coatings. Pilot-scale studies demonstrate that continuous-flow reactors enhance throughput by 40% compared to batch systems, reducing energy consumption.
Q & A
Q. Table 1: Key Analytical Data
| Property | Value/Peak Position | Method |
|---|---|---|
| ¹H NMR (tert-butyl) | δ 1.3 ppm (s) | 400 MHz in CDCl₃ |
| ²⁹Si NMR | δ −44.5 ppm | Solid-state NMR |
| Si–N Stretching (FT-IR) | 925 cm⁻¹ | KBr pellet |
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Advanced Research Questions
What role does the tert-butyl group play in the reactivity of this compound in silicon-based polymer synthesis?
Methodological Answer:
The tert-butyl group acts as a steric shield, reducing unwanted side reactions (e.g., oligomerization) during sol-gel processes. Comparative studies with smaller alkyl groups (e.g., methyl) show higher cross-linking density but lower thermal stability (TGA tert-butyl derivatives degrade at ~250°C vs. methyl at ~180°C). Kinetic studies using ²⁹Si NMR reveal slower hydrolysis rates for tert-butyl-substituted silanes .
Q. Table 2: Comparative Hydrolysis Rates (k, s⁻¹)
| Substituent | Hydrolysis Rate (k) | Conditions |
|---|---|---|
| tert-Butyl | 1.2 × 10⁻⁴ | pH 7, 25°C |
| Methyl | 5.8 × 10⁻⁴ | pH 7, 25°C |
How can computational chemistry predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:
Q. Table 3: DFT-Derived Properties
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −6.8 |
| LUMO Energy (eV) | −2.3 |
| Dipole Moment (Debye) | 3.1 |
How do contradictory data on silicon-nitrogen bond stability arise in literature, and how can they be resolved?
Methodological Answer:
Discrepancies in bond stability often stem from experimental conditions (e.g., moisture levels, catalyst traces). For reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
